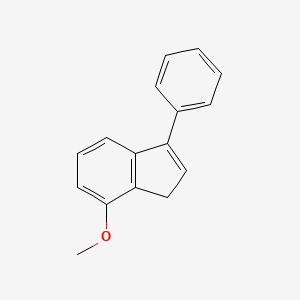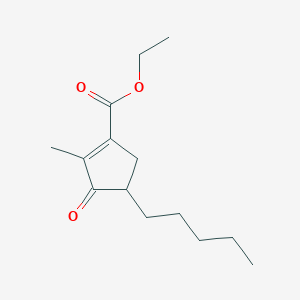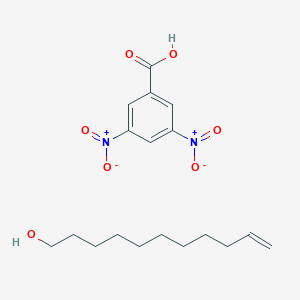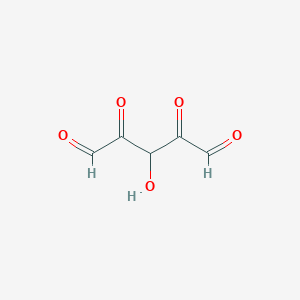![molecular formula C21H21N3O2 B12549240 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline CAS No. 832101-96-9](/img/structure/B12549240.png)
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core substituted with a nitro group at the 6-position and a 4-phenylpiperidin-1-ylmethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline typically involves multi-step organic reactions. One common method includes the nitration of 2-[(4-phenylpiperidin-1-yl)methyl]quinoline using nitric acid under controlled conditions to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Reduction: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Phenylpiperidin-1-yl)methyl]quinoline: Lacks the nitro group, resulting in different chemical and biological properties.
6-Amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline:
Uniqueness
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is unique due to the presence of both the nitro group and the 4-phenylpiperidin-1-ylmethyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
832101-96-9 |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2 |
InChI-Schlüssel |
ACDCXROWTQJSBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)



![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)


